![molecular formula C14H10BrN3O4 B15013997 N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-2-methyl-4-nitroaniline](/img/structure/B15013997.png)
N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-2-methyl-4-nitroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-(4-BROMO-3-NITROPHENYL)-N-(2-METHYL-4-NITROPHENYL)METHANIMINE is an organic compound characterized by the presence of bromine and nitro groups on a phenyl ring, along with a methanimine linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (E)-1-(4-BROMO-3-NITROPHENYL)-N-(2-METHYL-4-NITROPHENYL)METHANIMINE typically involves the condensation of 4-bromo-3-nitrobenzaldehyde with 2-methyl-4-nitroaniline. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Types of Reactions:
Reduction: The nitro groups in (E)-1-(4-BROMO-3-NITROPHENYL)-N-(2-METHYL-4-NITROPHENYL)METHANIMINE can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation: The compound can be oxidized under strong oxidative conditions to form corresponding nitroso or nitro derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.
Substitution: Nucleophiles like amines or thiols, solvents like dimethylformamide or acetonitrile, elevated temperatures.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide, acidic or basic conditions.
Major Products:
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted derivatives with new functional groups.
Oxidation: Formation of nitroso or nitro derivatives.
Wissenschaftliche Forschungsanwendungen
(E)-1-(4-BROMO-3-NITROPHENYL)-N-(2-METHYL-4-NITROPHENYL)METHANIMINE has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as enhanced thermal stability or electronic characteristics.
Biological Studies: It can be used as a probe or reagent in biochemical assays to study enzyme activity or protein interactions.
Industrial Applications: The compound can be used in the synthesis of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of (E)-1-(4-BROMO-3-NITROPHENYL)-N-(2-METHYL-4-NITROPHENYL)METHANIMINE depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of nitro and bromine groups can influence the compound’s reactivity and binding affinity, leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
- (E)-1-(4-BROMO-3-NITROPHENYL)-N-(2-METHYL-4-NITROPHENYL)METHANIMINE
- (E)-1-(4-CHLORO-3-NITROPHENYL)-N-(2-METHYL-4-NITROPHENYL)METHANIMINE
- (E)-1-(4-FLUORO-3-NITROPHENYL)-N-(2-METHYL-4-NITROPHENYL)METHANIMINE
Comparison:
- Bromine vs. Chlorine/Fluorine: The presence of bromine in (E)-1-(4-BROMO-3-NITROPHENYL)-N-(2-METHYL-4-NITROPHENYL)METHANIMINE can lead to different reactivity and physical properties compared to chlorine or fluorine analogs. Bromine is larger and more polarizable, which can affect the compound’s interactions and stability.
- Nitro Groups: The nitro groups in these compounds contribute to their electron-withdrawing properties, influencing their reactivity and potential applications.
- Unique Properties: The specific combination of bromine and nitro groups in (E)-1-(4-BROMO-3-NITROPHENYL)-N-(2-METHYL-4-NITROPHENYL)METHANIMINE may impart unique properties, such as enhanced reactivity or specific binding affinities, making it distinct from its analogs.
Eigenschaften
Molekularformel |
C14H10BrN3O4 |
|---|---|
Molekulargewicht |
364.15 g/mol |
IUPAC-Name |
1-(4-bromo-3-nitrophenyl)-N-(2-methyl-4-nitrophenyl)methanimine |
InChI |
InChI=1S/C14H10BrN3O4/c1-9-6-11(17(19)20)3-5-13(9)16-8-10-2-4-12(15)14(7-10)18(21)22/h2-8H,1H3 |
InChI-Schlüssel |
IDBABXOEYRFVAP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])N=CC2=CC(=C(C=C2)Br)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


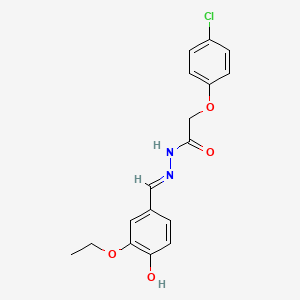
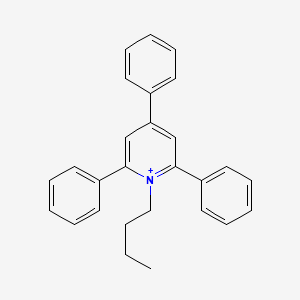
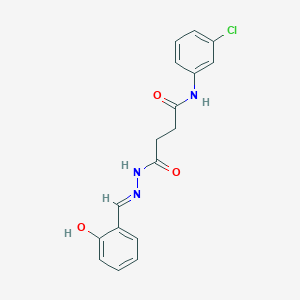
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(phenylsulfonyl)benzamide](/img/structure/B15013935.png)
![2-[(3-Methylphenyl)amino]-N'-[(E)-(thiophen-2-YL)methylidene]acetohydrazide](/img/structure/B15013939.png)
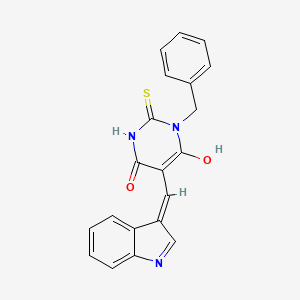
![2-bromo-6-[(E)-{2-[(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene}methyl]-4-nitrophenyl benzoate](/img/structure/B15013957.png)
![10-methyl-7H-benzo[de]anthracen-7-one](/img/structure/B15013974.png)
![N-({N'-[(1E)-3-Methyl-1-phenylbutylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide](/img/structure/B15013980.png)
![4-[(E)-({2-[(3-Fluorophenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl 3-fluorobenzoate](/img/structure/B15013991.png)

![N-(2-ethylphenyl)-N'-[2-(2-fluorophenyl)ethyl]ethanediamide](/img/structure/B15014006.png)
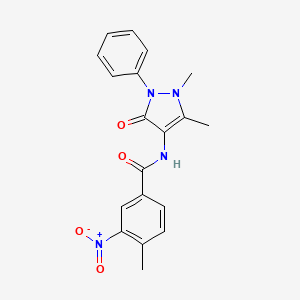
![Methyl 5-(3-chlorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B15014015.png)
